molecular formula C3H4Cl2O2 B13468474 3,3-Dichloro-propionic acid CAS No. 22716-03-6

3,3-Dichloro-propionic acid

Cat. No.: B13468474
CAS No.: 22716-03-6
M. Wt: 142.97 g/mol
InChI Key: HFPLCFMATPQWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dichloro-propionic Acid is a halogenated derivative of propionic acid that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . Its molecular structure, featuring chlorine atoms on the beta-carbon, makes it a candidate for studying the Hell–Volhard–Zelinsky reaction, a classic method for the α-halogenation of carboxylic acids, which can be further extended to explore the synthesis of racemic amino acids . Researchers utilize this compound and its analogues in the development of more complex molecules, including polymers like cellulose-acetate-propionate and other specialized chemicals . The presence of chlorine atoms is a key structural feature that can be leveraged in nucleophilic substitution reactions or to influence the electronic properties and reactivity of the molecule. As a member of the carboxylic acid family, it can be expected to form various derivatives such as esters, amides, anhydrides, and acid chlorides, expanding its utility in diverse research applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dichloropropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O2/c4-2(5)1-3(6)7/h2H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPLCFMATPQWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22716-03-6
Record name 3,3-dichloropropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Process Development

Established Synthetic Routes to 3,3-Dichloropropanoic Acid

Traditional methods for synthesizing 3,3-Dichloropropanoic acid have centered on direct chlorination reactions and pathways involving the hydrolysis of ester intermediates.

The direct chlorination of propanoic acid is a challenging route for synthesizing the 3,3-dichloro isomer specifically. Such reactions often lead to a mixture of polychlorinated products, including the α,α-dichloro (2,2-dichloro) and α,β-dichloro (2,3-dichloro) isomers, which are difficult to separate from the desired product. google.com

A more effective and widely documented method involves the chlorination of acrylic acid derivatives, particularly acrylic esters like methyl acrylate (B77674). vulcanchem.com This process typically involves reacting the acrylic ester with chlorine gas. The resulting α,β-dichloropropionic acid ester is then hydrolyzed to yield 3,3-Dichloropropanoic acid. This two-step approach allows for greater control over the chlorination process and results in higher purity of the final acid product.

The principal alternative and more common industrial pathway to 3,3-Dichloropropanoic acid is the hydrolysis of its corresponding esters, which are synthesized beforehand. The synthesis begins with the chlorination of an acrylic ester, such as methyl acrylate. This reaction yields the corresponding α,β-dichloropropionic acid ester.

Following the chlorination, the ester is hydrolyzed to produce 3,3-Dichloropropanoic acid. This hydrolysis can be carried out under either acidic or basic conditions. vulcanchem.com Acidic hydrolysis often employs mineral acids like hydrochloric acid under reflux, while basic hydrolysis uses an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidification step to yield the free carboxylic acid. Careful control of the hydrolysis conditions is necessary to prevent side reactions, such as dechlorination.

Advanced Methodologies for Enhanced Synthesis

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of 3,3-Dichloropropanoic acid production.

The use of catalysts is crucial for achieving high yields and purity in the synthesis of 3,3-Dichloropropanoic acid precursors. In the chlorination of acrylic esters, weak N-heterocyclic bases such as pyridine (B92270), picolines, quinoline, or morpholine (B109124) derivatives have proven to be effective catalysts. These catalysts, used in amounts ranging from 1.5% to 6.5% by weight, facilitate the reaction between the acrylic ester and chlorine gas. The use of such catalysts leads to high-purity esters (>95%), which subsequently provides high yields of 3,3-Dichloropropanoic acid (typically above 85%) after hydrolysis. In contrast, attempts to perform the chlorination in solvents like methanol (B129727) without these basic catalysts have resulted in impure products and low yields due to competing side reactions.

Optimizing reaction parameters is key to maximizing the efficiency of the synthesis. For the catalytic chlorination of acrylic esters, the temperature is typically maintained between 0°C and 100°C, with an optimal range of 50–90°C.

Solvent selection also plays a critical role. The use of aprotic solvents can help to minimize acid-catalyzed degradation of the product. For the subsequent hydrolysis step, aqueous buffers can be employed to control the pH and prevent unwanted side reactions. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) allows for the optimization of reaction time and helps to minimize the formation of polychlorinated by-products.

Table 1: Optimized Conditions for Catalytic Chlorination of Methyl Acrylate
ParameterConditionRationaleReference
PrecursorMethyl AcrylateCommon and reactive acrylic ester.
Chlorinating AgentChlorine Gas (Cl₂)Direct source of chlorine for addition reaction.
CatalystWeak N-heterocyclic bases (e.g., Pyridine)Enhances reaction rate and selectivity.
Catalyst Loading1.5–6.5% by weightEffective catalytic amount for the reaction.
Temperature50–90°C (Optimal)Balances reaction rate with prevention of side reactions.
Product Yield (Ester)>95% PurityCatalytic route provides high purity and yield.
Final Acid Yield (Post-Hydrolysis)>85%

The application of green chemistry principles to the synthesis of 3,3-Dichloropropanoic acid aims to reduce the environmental impact of its production. One area of focus is the use of more environmentally benign solvents and catalysts. For instance, research into related halogenated compounds has explored the use of ionic liquids as recyclable alternatives to traditional volatile organic solvents. While not yet standard for 3,3-Dichloropropanoic acid production, this represents a potential avenue for greener synthesis.

Furthermore, optimizing reaction conditions to maximize yield and minimize by-products aligns with the principle of atom economy. The catalytic route for chlorinating acrylic esters is a good example, as it achieves high yields, thereby reducing waste. The careful management of reagents, such as adjusting the stoichiometry of chlorinating agents, also helps to mitigate hazards associated with excess, unreacted chemicals.

Preparation of Key Intermediates for 3,3-Dichloropropanoic Acid Production

The industrial and laboratory-scale synthesis of 3,3-dichloropropanoic acid relies on the efficient preparation of key chlorinated intermediates. These intermediates serve as the foundational molecules that undergo further transformation to yield the final product. The primary strategies involve the chlorination of C3 feedstocks, particularly propanoic acid derivatives like esters and the use of precursors that facilitate the introduction of two chlorine atoms onto the propyl chain.

Synthesis of Chlorinated Propanoic Acid Esters and Anhydrides

A predominant route to 3,3-dichloropropanoic acid involves the synthesis and subsequent hydrolysis of its corresponding esters, most notably α,β-dichloropropionic acid esters.

Chlorination of Acrylic Esters: A well-established method for preparing esters of α,β-dichloropropionic acid is the direct chlorination of acrylic esters. google.com This reaction is often complicated by the formation of dimers and other high-boiling point by-products, which can hinder the recovery of the desired ester in high yields. google.com The process is highly exothermic, and controlling the temperature is crucial to prevent undesirable side reactions. google.com

To improve yields and process control, the chlorination is frequently conducted in the presence of catalysts. Weak N-heterocyclic bases, such as pyridine, picolines, quinoline, and morpholine derivatives, have been shown to be effective. google.com These bases, used in catalytic amounts (typically 1.5 to 6.5% by weight), stabilize reaction intermediates and promote higher yields of the desired dichloropropionate ester. The reaction temperature is generally maintained between 0°C and 100°C, with an optimal range of 50–90°C for achieving high-purity esters (>95%). Subsequent hydrolysis of these esters, either under acidic or basic conditions, yields 3,3-dichloropropionic acid with typical yields exceeding 85%.

Another class of promoters for the chlorination of acrylic esters includes N-substituted amides. google.com For instance, the chlorination of methyl acrylate in the presence of N,N-diethylacetamide at 35°C produces methyl α,β-dichloropropionate in high purity. google.com

ParameterConditionNotesSource
Starting Material Acrylic Ester (e.g., methyl acrylate)Purity of the starting material affects the final yield.
Chlorinating Agent Chlorine (Cl₂)A slight stoichiometric excess is typically used to ensure complete chlorination.
Catalyst Weak N-heterocyclic base (e.g., pyridine)Loading of 1.5% to 6.5% by weight is common.
Temperature 0°C to 100°C (optimum 50-90°C)Controls reaction rate and selectivity.
Solvent Neat or in solvents like chloroform/methanolUse of solvents can add to separation and recovery costs. google.com

Role of Propanoic Anhydride (B1165640) in Chlorination: Propanoic anhydride can be utilized as a catalyst in the chlorination of propanoic acid itself. researchgate.netscilit.com Research using Density Functional Theory (DFT) calculations has shown that when propanoic anhydride is the catalyst, the formation of α-chloropropanoic acid proceeds mainly through an ionic mechanism. researchgate.netscilit.com This pathway can lead to the formation of α,α-dichloropropanoic acid via a consecutive ionic chlorination. scilit.com In contrast, β-chloropropanoic acid and subsequently α,β-dichloropropanoic acid are formed through a radical mechanism. scilit.com The use of propanoic anhydride as a catalyst, sometimes with a promoter like concentrated sulfuric acid, is a key step in producing chlorinated propanoic acid precursors at temperatures around 130°C. researchgate.netscilit.com

Precursors for the Formation of the Dichlorinated Carbon Moiety

The creation of the dichlorinated carbon backbone of 3,3-dichloropropanoic acid fundamentally involves introducing two chlorine atoms to a three-carbon precursor. The choice of precursor is critical for the efficiency and selectivity of the dichlorination reaction.

Unsaturated C3 Precursors: The most common precursors are unsaturated C3 compounds, where the double bond facilitates the addition of chlorine.

Acrylic Acid and its Esters: As detailed previously, acrylic acid and its esters, such as methyl acrylate, are primary precursors. google.comtandfonline.com The carbon-carbon double bond in the acrylate moiety is susceptible to electrophilic attack by chlorine, leading to the formation of the vicinal dichlorinated product, methyl 2,3-dichloropropionate. smolecule.comlookchem.com This intermediate is then hydrolyzed to the final acid. smolecule.com

Acrylonitrile (B1666552): Acrylonitrile can also serve as a starting material. It can be converted to acrylic acid derivatives which are then chlorinated. free.fr For example, hydrolysis of acrylonitrile with hydrochloric acid yields 3-chloropropionic acid. free.fr

Saturated C3 Precursors: Direct chlorination of saturated C3 compounds is another viable, though often less selective, pathway.

Propionic Acid: Propionic acid itself is a direct precursor. However, it reacts sluggishly with chlorine. google.com The reaction can be promoted by the presence of an acyl halide or by exposure to actinic light. google.com Chlorination of propionic acid can yield a mixture of isomers, including α-chloropropionic acid and β-chloropropionic acid. google.comchemcess.com Further chlorination is required to obtain dichlorinated products. For instance, α,α-dichloropropionic acid can be synthesized by reacting α-chloropropionic acid with chlorine at high temperatures (150-225°C) in the presence of a phosphorus-containing catalyst like phosphorus trichloride. google.com

Propionyl Chloride: Propionyl chloride, the acyl chloride derivative of propionic acid, can also be used. wikipedia.org It is typically produced by reacting propionic acid with agents like phosgene. wikipedia.org The subsequent chlorination of propionyl chloride followed by hydrolysis is a method to produce racemic 2-chloropropionic acid, which can be a step towards further dichlorination. wikipedia.org

PrecursorTypeSubsequent ReactionProductSource
Methyl Acrylate Unsaturated EsterCatalytic ChlorinationMethyl 2,3-dichloropropionate google.com
Acrylic Acid Unsaturated AcidChlorination2,3-Dichloropropionic acid tandfonline.com
Propionic Acid Saturated AcidCatalytic ChlorinationMixture of mono- and di-chlorinated propionic acids scilit.comgoogle.com
Propionyl Chloride Saturated Acyl HalideChlorination & HydrolysisChloropropionic acids wikipedia.org

Chemical Reactivity and Mechanistic Investigations of 3,3 Dichloropropanoic Acid

Electrophilic and Nucleophilic Reactivity of the Halogenated Carbon Center

The electronic landscape of 3,3-Dichloropropanoic acid is significantly influenced by the two chlorine atoms at the C-3 (or β) position. These strongly electronegative atoms withdraw electron density from the carbon, rendering it electrophilic and susceptible to nucleophilic attack. This enhanced electrophilicity is a key determinant of the compound's reactivity profile. vulcanchem.com

The halogenated carbon center of 3,3-Dichloropropanoic acid is a prime site for nucleophilic substitution reactions, where the chlorine atoms act as leaving groups. Various nucleophiles can displace one or both chlorine atoms, leading to a range of substituted propanoic acid derivatives. For instance, reaction with strong bases like sodium hydroxide (B78521) can lead to the substitution of chlorine with hydroxyl groups. Similarly, nitrogen-based nucleophiles such as ammonia (B1221849) can displace the chlorine atoms. vulcanchem.com

The reactivity of the β-chlorine atoms is a distinguishing feature compared to its 2,3-dichloro isomer, which exhibits different steric and electronic properties. vulcanchem.com

NucleophileReagent ExampleProduct TypeReference
HydroxideSodium Hydroxide (NaOH)Hydroxy-substituted propanoic acids
Ammonia/AminesAmmonia (NH₃)Amino-substituted propanoic acids vulcanchem.com
Table 1: Nucleophilic Substitution Reactions at the Halogenated Carbon.

The carboxylic acid group of 3,3-Dichloropropanoic acid undergoes reactions typical of this functional group, most notably esterification and amidation.

Esterification: The direct esterification of 3,3-Dichloropropanoic acid can be achieved by reacting it with an alcohol, such as methanol (B129727), under acidic conditions. This reaction typically follows the Fischer esterification mechanism. vulcanchem.com The process is catalyzed by strong mineral acids like sulfuric acid and often requires heating under reflux to drive the equilibrium towards the ester product. vulcanchem.combyjus.comchemguide.co.ukmasterorganicchemistry.com Reported yields for the esterification with methanol have been noted to exceed 70%, although optimization is necessary to minimize side reactions. vulcanchem.com

ReactionReagentsCatalystTypical ConditionsProductReference
Esterification3,3-Dichloropropanoic acid, MethanolSulfuric acid or p-toluenesulfonic acidReflux (60–80°C)Methyl 3,3-dichloropropanoate vulcanchem.com
Table 2: Esterification of 3,3-Dichloropropanoic Acid.

Amidation: The conversion of 3,3-Dichloropropanoic acid to its corresponding amide derivatives involves reaction with ammonia or a primary/secondary amine. Direct amidation from the unactivated carboxylic acid and an amine is possible, often requiring catalysts to facilitate the condensation. rsc.org Modern synthetic methods employ various coupling agents or catalysts, such as titanium(IV) chloride (TiCl₄) or boric acid, to achieve high yields under specific conditions. nih.govd-nb.infoorgsyn.org For instance, a general method involves treating the carboxylic acid and an amine with TiCl₄ in a solvent like pyridine (B92270) at elevated temperatures. nih.govd-nb.info Another approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride first, which then readily reacts with an amine. researchgate.net

Reduction and Oxidation Pathways

The carboxylic acid functional group of 3,3-Dichloropropanoic acid can be selectively reduced to a primary alcohol. Powerful reducing agents are required for this transformation, as milder ones like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. libretexts.orgchemistrysteps.com Lithium aluminum hydride (LiAlH₄) is a suitable reagent for this purpose, capable of reducing carboxylic acids, esters, and acid halides to primary alcohols. libretexts.orgmnstate.edumasterorganicchemistry.com

The reaction is typically carried out in an anhydrous solvent, such as diethyl ether, followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol. libretexts.org The expected product from the reduction of 3,3-Dichloropropanoic acid is 3,3-dichloro-1-propanol. mnstate.educhemspider.com

ReactionReagentTypical ConditionsProductReference
Reduction1. Lithium aluminum hydride (LiAlH₄) in dry ether 2. Acidic workup (e.g., H₃O⁺)Room temperature reaction followed by workup3,3-dichloro-1-propanol libretexts.orgmnstate.edu
Table 3: Reduction of 3,3-Dichloropropanoic Acid.

3,3-Dichloropropanoic acid can undergo oxidative transformations, although the presence of the electron-withdrawing chlorine atoms can influence the reaction's course. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used. Depending on the reaction conditions, oxidation could potentially lead to the cleavage of the carbon-carbon bonds. Research on the photocatalytic oxidation of dichlorobutenes has identified 2,3-dichloropropanoic acid as a reaction intermediate, which suggests a certain stability of the dichloropropanoic acid structure under specific oxidative environments before further degradation occurs. acs.org Vigorous oxidation of 3,3-Dichloropropanoic acid would likely lead to smaller, more highly oxidized fragments.

Reaction with P- and N-Nucleophiles: Complexation and Ligand Formation

The interaction of 3,3-Dichloropropanoic acid with phosphorus (P) and nitrogen (N) nucleophiles can lead to substitution reactions, complex formation, or catalyzed transformations.

P-Nucleophiles: Research on the closely related isomer, 2,3-dichloropropionic acid, has shown it reacts with triphenylphosphine (B44618) to form 1,2-bis(triphenylphosphoniochlorido)ethane. researchgate.net While specific studies on the 3,3-isomer with triphenylphosphine are less common, analogous reactivity could be anticipated. Triphenylphosphine is also widely used in combination with other reagents to act as a condensing agent for amidation reactions, where it activates the carboxylic acid for attack by an amine. highfine.com

N-Nucleophiles: The interaction with N-nucleophiles is multifaceted. As discussed (3.1.1, 3.1.2), amines can act as nucleophiles in both substitution and amidation reactions. Beyond covalent bond formation, nitrogen-containing molecules can act as ligands, forming complexes with the carboxylic acid. Studies have investigated the complex formation between dichloropropionic acid and alkylimidazoles through hydrogen bonding. d-nb.info Nitrogen donor-based ligands are well-known for their ability to form complexes with metal ions, where the nitrogen atom acts as a Lewis base, donating an electron pair. libretexts.org In a similar vein, the nitrogen atom of a nucleophile can interact with the acidic proton of 3,3-Dichloropropanoic acid, leading to the formation of hydrogen-bonded complexes or acid-base salt formation. The nature of this interaction is crucial in understanding its behavior in various chemical and biological systems.

Mechanistic Elucidation of Chlorination Processes in Propanoic Acid Systems

The chlorination of propanoic acid can proceed through different mechanistic pathways, primarily ionic and radical mechanisms, leading to a variety of chlorinated products. The specific mechanism that predominates is heavily influenced by reaction conditions such as the presence of catalysts, initiators like UV light, and the solvent system. scilit.comresearchgate.netdocbrown.infosemanticscholar.org Understanding these mechanisms is crucial for controlling the synthesis of specific chlorinated propanoic acids, including 3,3-dichloropropionic acid's precursors and isomers.

Ionic Mechanisms

Ionic chlorination pathways are often favored in the presence of an acid catalyst. scilit.comresearchgate.net Research has shown that when propanoic anhydride (B1165640) is used as a catalyst with a sulfuric acid promoter, the formation of α-chloropropanoic acid and subsequently α,α-dichloropropanoic acid proceeds mainly through an ionic mechanism. scilit.comresearchgate.netsemanticscholar.orggrafiati.com

The key steps in this process involve the formation of propanoyl chloride as a crucial intermediate. researchgate.netsemanticscholar.orgresearchgate.net The mechanism can be summarized as follows:

Formation of Propanoyl Chloride: Propanoic anhydride reacts to form propanoyl chloride. semanticscholar.org

Enolization: The propanoyl chloride then undergoes an acid-catalyzed enolization to form an enol intermediate, 1-propen-1-ol,1-chloro. researchgate.netsemanticscholar.org This enolization is often the rate-determining step in the reaction sequence. researchgate.netresearchgate.net

Chlorination of the Enol: The enol intermediate is then chlorinated to yield the α-chlorinated product.

This pathway can continue, with α-chloropropanoic acid undergoing further ionic chlorination to form α,α-dichloropropanoic acid. scilit.comresearchgate.netsemanticscholar.orggrafiati.com Computational studies using Density Functional Theory (DFT) have been employed to calculate the activation energies for these reaction routes, supporting the prevalence of the ionic mechanism for α-chlorination under these catalytic conditions. scilit.comresearchgate.net The activation energy for the ionic mechanism leading to α-chloropropanoic acid has been found to be lower than that of the competing radical mechanism. semanticscholar.org

Table 1: Key Aspects of the Ionic Chlorination of Propanoic Acid
Reaction StageDescriptionKey IntermediateCatalyst/PromoterPrimary Products
InitiationFormation of the active chlorinating agent and reaction with the carboxylic acid.Propanoyl chloridePropanoic anhydride, Sulfuric acidα-Chloropropanoic acid
Consecutive ChlorinationFurther chlorination of the initially formed monochlorinated product.α-Chloropropanoic acidPropanoic anhydride, Sulfuric acidα,α-Dichloropropanoic acid

Radical Mechanisms

Free radical chlorination of propanoic acid typically occurs under conditions that promote the homolytic fission of chlorine molecules (Cl₂), such as in the presence of UV light. docbrown.infostackexchange.comgauthmath.com This process involves a chain reaction mechanism consisting of initiation, propagation, and termination steps. docbrown.infodocbrown.info

Initiation: A chlorine molecule absorbs energy (e.g., from UV light) and splits into two highly reactive chlorine radicals (Cl•). docbrown.infostackexchange.comgauthmath.com

Cl₂ → 2Cl•

Propagation: A chlorine radical abstracts a hydrogen atom from the propanoic acid molecule, creating an alkyl radical and hydrogen chloride (HCl). This alkyl radical then reacts with another chlorine molecule to form a chloropropanoic acid and a new chlorine radical, which continues the chain. docbrown.infodocbrown.info

Cl• + CH₃CH₂COOH → •CH₂CH₂COOH / CH₃•CHCOOH + HCl

•CH₂CH₂COOH / CH₃•CHCOOH + Cl₂ → ClCH₂CH₂COOH / CH₃CHClCOOH + Cl•

Termination: The reaction stops when radicals combine with each other.

Research indicates that the formation of β-chloropropanoic acid from propanoic acid primarily occurs through a radical mechanism. scilit.comresearchgate.netsemanticscholar.orggrafiati.com Furthermore, the subsequent formation of α,β-dichloropropanoic acid also proceeds via a consecutive radical chlorination path. scilit.comresearchgate.netsemanticscholar.orggrafiati.com

Table 2: Comparison of Products from Ionic vs. Radical Chlorination of Propanoic Acid
MechanismPrimary Monochloro- ProductPrimary Dichloro- ProductsTypical Conditions
Ionicα-Chloropropanoic acidα,α-Dichloropropanoic acidPropanoic anhydride/H₂SO₄ catalyst scilit.comresearchgate.net
Radicalβ-Chloropropanoic acidα,β-Dichloropropanoic acidUV light docbrown.infostackexchange.com

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity refers to the preference for reaction at one position over another. In the chlorination of propanoic acid, different mechanisms exhibit distinct regioselectivity.

Under ionic conditions with catalysts like propanoic anhydride, the reaction is highly regioselective for the α-carbon (the carbon adjacent to the carboxyl group). scilit.comresearchgate.net This leads to the formation of α-chloropropanoic acid and α,α-dichloropropanoic acid. scilit.comresearchgate.netgrafiati.com The mechanism proceeds through an enol intermediate, which directs chlorination specifically to the α-position. researchgate.netresearchgate.net

Under radical conditions (e.g., UV light), chlorination can occur at other positions. The formation of β-chloropropanoic acid is a clear indicator of a radical pathway, showing that abstraction of a hydrogen atom from the β-carbon is a competing process. scilit.comresearchgate.netsemanticscholar.orggrafiati.com The subsequent formation of α,β-dichloropropanoic acid further demonstrates this radical-driven regiochemistry. scilit.comresearchgate.netsemanticscholar.org

Stereoselectivity becomes relevant when a chiral center is formed during the reaction. The chlorination of propanoic acid at the α-position creates a chiral carbon, as it becomes attached to four different groups (the carboxyl group, a hydrogen atom, a chlorine atom, and a methyl group). docbrown.info This results in the formation of two enantiomers: (R)-2-chloropropanoic acid and (S)-2-chloropropanoic acid. docbrown.info Unless a chiral catalyst or reagent is used, the reaction typically produces a racemic mixture, meaning equal amounts of both enantiomers are formed.

Derivatives and Analogues of 3,3 Dichloropropanoic Acid: Synthetic Strategies and Structural Diversity

Ester Derivatives of 3,3-Dichloropropanoic Acid

Esterification of 3,3-dichloropropanoic acid provides a versatile entry point to a broad class of derivatives. These esters serve as important intermediates in organic synthesis, allowing for further functionalization and transformation.

Alkyl and Aryl Esters: Synthesis and Transformations

The synthesis of alkyl and aryl esters of dichloropropanoic acids can be achieved through several established methods. A notable industrial and laboratory method for preparing esters of α,β-dichloropropionic acid, an isomer of 3,3-dichloropropanoic acid, involves the chlorination of acrylic esters like methyl acrylate (B77674). This reaction is typically performed in the presence of a catalytic amount of a weak N-heterocyclic base such as pyridine (B92270) or its derivatives, at temperatures ranging from 0°C to 100°C. This process yields high-purity α,β-dichloropropionic acid esters, which can subsequently be hydrolyzed to the free acid if needed. Attempts to conduct this chlorination in methanol (B129727) without a base have resulted in impure products and lower yields.

Standard esterification procedures, such as the Fischer esterification, are also applicable. This method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The alcohol is often used in large excess as the solvent to drive the equilibrium towards the ester product. masterorganicchemistry.com

Once synthesized, these esters can undergo various transformations:

Hydrolysis: Esters can be converted back to the parent carboxylic acid and an alcohol through reaction with water, catalyzed by either a strong acid or a base (saponification). libretexts.org

Transesterification: An existing ester can be converted into a different ester by reacting it with a different alcohol in the presence of an acid or base catalyst. libretexts.org

Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) reduces esters to primary alcohols. libretexts.org Using a milder reducing agent, such as diisobutylaluminum hydride (DIBALH), can selectively reduce esters to aldehydes, a reaction typically performed at low temperatures like -78°C to isolate the aldehyde product. libretexts.org

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. libretexts.org

Esterification Catalysis and Reaction Kinetics

The catalysis of esterification is crucial for achieving efficient conversion. The Fischer esterification traditionally employs Brønsted acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH) as catalysts. masterorganicchemistry.comrug.nl The acid catalyst serves two main purposes: it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol, and it facilitates the departure of water as a leaving group. masterorganicchemistry.com

Lewis acids have also been investigated as catalysts for esterification due to their potential for high activity at low concentrations, which minimizes waste. rug.nl Studies on various Bi(III)-compounds as Lewis acid catalysts for the esterification of benzoic acid with heptanol (B41253) showed that Bi(OTf)₃ led to full conversion, although it also promoted ether formation, a side-reaction typical of Brønsted acid catalysis. rug.nl

The kinetics of esterification are influenced by several factors. Studies on the esterification of propanoic acid have demonstrated that:

Temperature: Increasing the reaction temperature generally increases the reaction rate and the yield of the ester. For the esterification of propanoic acid with 1-propanol, raising the temperature from 35°C to 65°C significantly increased the conversion to propyl propanoate. ceon.rs

Molar Ratio: The ratio of alcohol to carboxylic acid is a key variable. ceon.rs Increasing the molar ratio of alcohol to acid typically enhances the equilibrium conversion of the acid to the ester. researchgate.net However, very high molar ratios may not lead to a further increase in yield and can dilute the reaction mixture. ceon.rs

Catalyst Concentration: The rate of reaction generally increases with the catalyst concentration up to a certain point. ceon.rs

CatalystSubstratesConditionsYieldReference
H₂SO₄Propanoic acid, 1-Propanol65°C, 210 min, 1:10:0.20 acid/alcohol/catalyst molar ratio96.9% ceon.rs
Bi(OTf)₃Benzoic acid, Heptanol150°C, 6 h, 1 mol% catalystFull conversion rug.nl
Bi₂O₃Benzoic acid, Heptanol150°C, 6 h, 1 mol% catalyst62% rug.nl
NoneBenzoic acid, Heptanol150°C, 6 h~5% rug.nl

Halogenated Analogues and Isomers

The structural diversity of dichloropropanoic acid extends to its isomers and analogues containing other halogens, each with distinct synthesis and reactivity profiles.

Synthesis and Reactivity of 2,3-Dichloropropanoic Acid and Its Derivatives

Synthesis: A primary method for synthesizing 2,3-dichloropropanoic acid involves the direct halogenation of propionic acid or its derivatives with chlorine gas. This reaction is typically performed under controlled temperature conditions to prevent over-chlorination. This compound serves as a valuable building block; for instance, it is a key starting material for the one-pot synthesis of dl-2-amino-2-thiazoline-4-carboxylic acid, with reported yields as high as 93%. tandfonline.com

Reactivity: 2,3-Dichloropropanoic acid exhibits a range of chemical reactions:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles. For example, reaction with hydroxide (B78521) ions can lead to the formation of hydroxypropionic acids.

Reduction: Reduction of the acid can yield 2,3-dichloropropanol.

Reactions with Phosphines: It reacts with triphenylphosphine (B44618) to form 1,2-bis(triphenylphosphoniochlorido)ethane. researchgate.net

Reactions with Amines: Reactions with pyridine can form vinylpyridinium halides, while aliphatic amines tend to cause dehydrohalogenation. researchgate.net

Fluorinated and Brominated Propanoic Acid Analogues

Fluorinated Analogues: The incorporation of fluorine into the propanoic acid structure can significantly alter its properties. nih.gov The synthesis of fluorinated propanoic acid analogues often involves specialized reagents and strategies. For example, fluorinated phenoxypropanoic acids can be synthesized by the reaction of a fluorophenol with a propanoic acid derivative. The synthesis of S-2-fluoro-2-propenyl-l-cysteine, a fluorinated analogue of a garlic-derived compound, involves the reaction of 3-chloro-2-fluoroprop-1-ene (B1605417) with L-cysteine. mdpi.com Research has also explored the synthesis of 4-fluoroimidazole derivatives that contain a 3-propionic acid fragment. researchgate.net

Brominated Analogues: Brominated propanoic acids are important synthetic intermediates. cymitquimica.com 2-Bromopropanoic acid can be synthesized by the bromination of propionic acid. Its isomer, 2,3-dibromopropionic acid, undergoes debromination when treated with triphenylphosphine, followed by an addition reaction. researchgate.net The reaction of elementary bromine with β-(3-uracyl)-propionic acid yields β-(5-bromo-3-uracyl)propionic acid. researchgate.net

CompoundSynthetic Precursor(s)Key Reaction TypeReference
2,3-Dichloropropanoic acid Propionic acid, ChlorineHalogenation
2-Bromopropanoic acid Propionic acid, BromineHalogenation
2-(2-Fluorophenoxy)propanoic acid 2-Fluorophenol, Propanoic acid derivativeEsterification followed by hydrolysis
β-(5-Bromo-3-uracyl)propionic acid β-(3-Uracyl)-propionic acid, BromineHalogenation researchgate.net
dl-2-Amino-2-thiazoline-4-carboxylic acid 2,3-Dichloropropionic acidOne-pot condensation/cyclization tandfonline.com

Derivatives Incorporating Additional Functional Groups

The dichloropropanoic acid framework can be integrated into more complex molecules containing a variety of other functional groups. The synthetic methods used are often compatible with functionalities such as amides, azides, and phthalimides. nih.gov

For example, derivatives like 3-(3,5-dichloroanilinocarbonyl)propionic acid incorporate an amide linkage and an aromatic chlorinated ring, which alters properties like solubility and hydrogen-bonding capacity. The synthesis of 2-[[-5-bromo-2-oxoindolin-3-ylidene]amino]-3-(1H-imidazol-2-yl)propanoic acid involves the condensation of 5-bromoisatin (B120047) with histidine, showcasing the incorporation of a complex heterocyclic system. nih.gov This brominated derivative showed moderate inhibitory properties against the proliferation of human umbilical vein endothelial cells (HUVECs), whereas its non-brominated counterpart did not, highlighting the impact of specific functional groups on biological activity. nih.gov

The development of visible-light-mediated vicinal dihalogenation protocols has also shown compatibility with a range of functional groups, including esters and azides, allowing for the late-stage functionalization of complex molecules. nih.gov These advanced synthetic methods open up avenues for creating structurally diverse dichloropropanoic acid derivatives with tailored properties.

Keto-substituted Dichloropropanoic Acids (e.g., 3,3-Dichloro-2-oxopropanoic Acid)

Keto-substituted dichloropropanoic acids are a class of compounds characterized by the presence of a ketone functional group in addition to the dichlorinated carbon chain and the carboxylic acid moiety. A prominent example is 3,3-dichloro-2-oxopropanoic acid, also known as dichloropyruvic acid. This compound's structure, featuring adjacent carbonyl groups and geminal dichlorides, makes it a reactive and valuable intermediate in organic synthesis.

The synthesis of 3,3-dichloro-2-oxopropanoic acid can be accomplished through several methods. A primary route involves the direct chlorination of pyruvic acid. Alternative approaches include the reaction of chloroacetyl chloride with hydrochloric acid. The presence of both a ketone and a carboxylic acid group, combined with the two chlorine atoms, imparts unique reactivity, rendering it useful as a building block for more complex molecules, particularly in the development of agricultural chemicals. While general methods for creating α-keto acids are numerous, including the oxidation of α-hydroxy acids or Friedel-Crafts acylation with reagents like ethyl oxalyl chloride, the direct chlorination of readily available precursors remains a common strategy for this specific compound. mdpi.com

Table 1: Properties and Synthesis of 3,3-Dichloro-2-oxopropanoic Acid

Property Data Reference
IUPAC Name 3,3-dichloro-2-oxopropanoic acid
Synonym Dichloropyruvic acid
Molecular Formula C₃H₂Cl₂O₃
Key Functional Groups Carboxylic acid, Ketone, Geminal dichloride
Common Synthetic Route Chlorination of pyruvic acid

| Primary Application | Intermediate for pharmaceuticals and agrochemicals | |

Amidated and Anilide Derivatives (e.g., 3,4-Dichloropropionanilide)

The amidation of propionic acid derivatives leads to a significant class of compounds, with anilides being a particularly well-studied subgroup. 3,4-Dichloropropionanilide, widely known as the herbicide Propanil, is a prime example of an anilide derived from a dichlorinated precursor. scispace.comscholarsresearchlibrary.com

The synthesis of Propanil is well-established and can be achieved through the acylation of 3,4-dichloroaniline (B118046). A common laboratory and industrial method involves the reaction of 3,4-dichloroaniline with propionyl chloride. scholarsresearchlibrary.com In this reaction, an alkaline reagent is often used to neutralize the hydrogen halide byproduct. nih.gov Alternatively, 3,4-dichloroaniline can be reacted directly with propionic acid in the presence of a dehydrating agent or catalyst, such as thionyl chloride. scispace.com The industrial-scale synthesis typically begins with the nitration of 1,2-dichlorobenzene (B45396) to form 1,2-dichloro-4-nitrobenzene. This intermediate is then reduced, often using catalytic hydrogenation with Raney nickel, to yield 3,4-dichloroaniline. The final step is the acylation of this aniline (B41778) with propanoyl chloride to produce Propanil. scholarsresearchlibrary.com

Table 2: Synthesis and Properties of 3,4-Dichloropropionanilide (Propanil)

Property Data Reference
Common Name Propanil scispace.comscholarsresearchlibrary.com
IUPAC Name N-(3,4-Dichlorophenyl)propanamide scholarsresearchlibrary.com
Molecular Formula C₉H₉Cl₂NO scispace.comscholarsresearchlibrary.com
Melting Point 91-93 °C scholarsresearchlibrary.com
Precursors 3,4-dichloroaniline and propionyl chloride (or propionic acid) scispace.comscholarsresearchlibrary.com

| Reaction Type | Acylation / Amidation | scholarsresearchlibrary.com |

Heterocyclic Compounds Derived from 3,3-Dichloropropanoic Acid Precursors

The reactivity of 3,3-dichloropropanoic acid and its derivatives allows for their use as starting materials in the synthesis of various heterocyclic compounds. The geminal dichloro group can act as a latent carbonyl or participate in cyclization reactions through substitution or elimination pathways.

Synthesis of Pyridazinone Derivatives

Pyridazinones are a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group, which are of significant interest in medicinal chemistry. scholarsresearchlibrary.com The most prevalent synthetic routes to the pyridazinone core involve the condensation cyclization of a 1,4-dicarbonyl compound, typically a γ-keto acid, with hydrazine (B178648) hydrate. nih.govresearchgate.net For instance, 3-aroylprop-2-enoic acids can be converted into their corresponding propanoic acid derivatives, which are then cyclized with hydrazine to form pyridazinones. researchgate.net

While direct synthesis from 3,3-dichloropropanoic acid is not extensively documented, a theoretical pathway can be proposed. This would involve converting the dichloropropanoic acid into a suitable γ-keto acid precursor. Such a transformation could potentially be achieved through a Friedel-Crafts acylation reaction where the dichloropropanoic acid or its acid chloride derivative reacts with an aromatic compound, followed by subsequent steps to generate the required 1,4-dicarbonyl skeleton necessary for cyclization with hydrazine. However, the standard and more direct method remains the cyclization of pre-formed γ-keto acids. nih.govresearchgate.net

Exploration of Other Heterocyclic Architectures

Beyond pyridazinones, derivatives of dichloropropanoic acid serve as precursors to other heterocyclic systems. The reactivity of the dihalo acid moiety can be harnessed in various cyclization strategies.

One documented example involves the synthesis of barbituric acid derivatives. In this method, a resin-bound amine is reacted with an acid, such as 1,3-dichloropropionic acid (a related isomer), followed by cyclization in the presence of a condensation reagent like acetic anhydride (B1165640) or N,N'-diisopropylcarbodiimide to form the heterocyclic ring. google.com

The reaction of dihalopropionic acids with nucleophiles also provides entry into heterocyclic systems. For example, the reaction of 2,3-dihalopropionic acids with pyridine can yield vinylpyridinium halides, which are themselves heterocyclic salts. researchgate.net Furthermore, reactions with phosphorus nucleophiles like triphenylphosphine have been studied, demonstrating the potential for these acids to act as synthons for phosphorus-containing heterocycles after subsequent transformations. researchgate.net

In another synthetic application, 2,2-dichloropropionic acid has been coupled with an amine to generate a precursor for an indole (B1671886) derivative, showcasing the utility of these chlorinated building blocks in constructing more complex fused heterocyclic systems.

Advanced Applications of 3,3 Dichloropropanoic Acid As a Synthetic Building Block

Role in the Construction of Complex Organic Molecules

The presence of multiple reactive sites within 3,3-dichloropropanoic acid makes it an ideal starting material for the synthesis of intricate organic molecules. The interplay between the carboxylic acid and the dichloromethyl group allows for a variety of chemical modifications, leading to the formation of compounds with diverse functionalities.

3,3-Dichloropropanoic acid can be transformed into multifunctional compounds that possess several reactive centers, enabling their use in a wide array of subsequent chemical reactions. A key transformation in this context is the dehydrochlorination of a related isomer, 2,3-dichloropropionic acid, to yield α-chloroacrylic acid. google.com This process involves the elimination of hydrogen chloride from the molecule, a reaction that can be catalyzed by various agents, including tertiary amines or under thermal conditions. The resulting α-chloroacrylic acid is a difunctional monomer, featuring both a carboxylic acid group and a vinyl chloride moiety. This dual functionality makes it a valuable precursor for polymerization and other addition reactions, allowing for the creation of complex polymer chains and other organic structures.

The general transformation can be represented as follows: ClCH₂CHClCOOH (2,3-Dichloropropionic acid) → CH₂=CClCOOH (α-Chloroacrylic acid) + HCl

This reaction highlights the potential of dichloropropionic acids to serve as precursors to highly reactive and versatile multifunctional molecules.

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. While direct asymmetric synthesis using 3,3-dichloropropanoic acid is not widely documented, its isomer, 2,3-dichloropropionic acid, has been successfully employed as a racemic starting material for the enzymatic synthesis of chiral molecules.

A notable example is the enzymatic resolution of racemic 2,3-dichloropropionic acid to produce optically active D-3-chlorolactic acid. This biotransformation is achieved using haloacid dehalogenases, such as those from the bacterium Pseudomonas putida. The enzyme selectively catalyzes the hydrolytic dehalogenation of the L-isomer of 2,3-dichloropropionic acid, leading to the formation of D-3-chlorolactic acid with an inversion of stereochemistry. The unreacted D-isomer of 2,3-dichloropropionic acid can then be separated, or potentially converted to the L-isomer of 3-chlorolactic acid using a different dehalogenase.

The enzymatic reaction can be summarized as: L-2,3-Dichloropropionic acid + H₂O --(L-2-haloacid dehalogenase)--> D-3-Chlorolactic acid + HCl

The resulting D-3-chlorolactic acid is a valuable chiral building block that can be readily converted into other chiral intermediates, such as glycidic acid, which are used in the synthesis of a variety of pharmaceuticals. This demonstrates the potential of dichloropropanoic acids as precursors for introducing chirality into a molecule through enzymatic processes.

Utility in Agrochemical Precursor Synthesis

The chlorinated nature of 3,3-dichloropropanoic acid and its isomers makes them effective precursors for the synthesis of active compounds in the agrochemical industry, particularly for herbicides and pesticides.

A prominent example of a herbicide derived from a dichloropropionic acid is Dalapon, which is the sodium salt of 2,2-dichloropropionic acid. ontosight.aiwikipedia.org Dalapon is a selective herbicide used to control perennial grasses. wikipedia.org The synthesis of Dalapon involves the chlorination of propionic acid to produce 2,2-dichloropropionic acid, which is then neutralized with sodium hydroxide (B78521) to form the sodium salt. ontosight.ai

The mode of action of Dalapon involves the inhibition of lipid synthesis and cell division in plants. herbiguide.com.au It also affects carbohydrate, lipid, and nitrogen metabolism. herbiguide.com.au This biological activity is directly linked to the chemical structure of the dichloropropionic acid moiety.

While Dalapon is derived from the 2,2-isomer, the chemical principles are applicable to 3,3-dichloropropanoic acid. The gem-dichloro group and the carboxylic acid are key to its function. The carboxylic acid allows for the formation of salts, which can improve solubility and formulation properties. The dichloro-group is crucial for its herbicidal activity, as it interferes with essential biochemical pathways in the target weeds.

The chemical transformation to the active salt form is as follows: CH₃CCl₂COOH (2,2-Dichloropropionic acid) + NaOH → CH₃CCl₂COONa (Dalapon) + H₂O ontosight.ai

Furthermore, related chlorinated compounds like cis-3-chloroacrylic acid, which can be derived from dichloropropionic acids, are intermediates in the microbial degradation pathway of nematicides like 1,3-dichloropropene. This highlights the role of these chlorinated acids in both the synthesis and the environmental fate of agrochemicals.

Material Science Contributions

The reactivity of 3,3-dichloropropanoic acid and its derivatives allows for their use as precursors in the synthesis of advanced materials with specific chemical and physical properties.

A significant application in material science is the use of dichloropropionic acid derivatives as precursors for the synthesis of ionic polymers. For instance, 2,3-dichloropropionic acid is a precursor for synthesizing ionic polymers with polar groups. These polymers, when combined with surface-modified SiO₂ nanoparticles, can form nanocomposite electrolytes. These electrolytes are suitable for applications in dye-sensitized solar cells (DSCs). The polar groups within the polymer structure enhance the ionization of iodide, which in turn increases the number of charge carriers and leads to high electrolyte conductivity. DSCs utilizing these composite electrolytes have demonstrated good stability and efficient photo-to-current conversion.

The general concept involves the polymerization of monomers derived from dichloropropionic acid, where the chloro-substituents can be further functionalized or influence the polymer's properties. The synthesis of poly(ionic liquid)s (PILs) is a rapidly developing field where such monomers could be utilized. researchgate.net PILs are polymers where each repeating unit contains an ionic liquid species, and they have applications in various fields, including electrochemical devices and separation membranes. researchgate.netacs.org

The ability to tailor the properties of these polymers by modifying the starting dichloropropanoic acid derivative makes it a valuable tool for material scientists seeking to create materials with specific functionalities.

Computational and Theoretical Studies of 3,3 Dichloropropanoic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 3,3-dichloropropanoic acid. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic character of a molecule is fundamentally linked to its reactivity. Key to this understanding is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netsemanticscholar.org A smaller gap generally implies higher reactivity. semanticscholar.org

While specific DFT calculations for 3,3-dichloropropanoic acid are not extensively documented in the literature, studies on the closely related isomer, 2,2-dichloropropionic acid (Dalapon), provide valuable insights. For instance, a theoretical evaluation of 2,2-dichloropropionic acid adsorbed on a gallium-silicon nanocluster using DFT (ωB97X-D functional) revealed a significant HOMO-LUMO band gap of 3.237 eV, indicating a high degree of conductivity for the system. worldscientific.comworldscientific.comresearchgate.net The HOMO and LUMO energy levels determine the molecule's charge transfer interactions. researchgate.net For halogenated compounds, the LUMO lobes are often distributed around the electronegative halogen atoms, marking them as likely sites for nucleophilic attack. wuxibiology.com In the case of 3,3-dichloropropanoic acid, it is expected that the HOMO would be localized around the oxygen atoms of the carboxylic group, while the LUMO would have significant contributions from the carbon-chlorine bonds, making the C-3 position susceptible to reduction or nucleophilic substitution.

Table 1: Representative Frontier Molecular Orbital Data for a Related Dichlorinated Propionic Acid This table presents data for a related isomer, 2,2-dichloropropionic acid, to illustrate typical values obtained from DFT calculations.

PropertyCalculated Value (eV)Significance
HOMO EnergyValue not availableElectron-donating capability
LUMO EnergyValue not availableElectron-accepting capability
HOMO-LUMO Gap3.237 worldscientific.comworldscientific.comresearchgate.netChemical reactivity and stability

3,3-Dichloropropanoic acid possesses rotational freedom around its carbon-carbon single bonds, leading to various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (lowest energy states) and the energy barriers to rotation between them. wuxibiology.com These factors are governed by a combination of steric hindrance and electrostatic interactions between substituent groups.

No specific conformational analysis for 3,3-dichloropropanoic acid is publicly available. However, insights can be drawn from studies on similar molecules like 3-chloropropionic acid researchgate.net and 2,3-dichloropropanenitrile. For 3,3-dichloropropanoic acid, rotation around the C2-C3 bond is of primary interest. The conformations can be visualized using Newman projections. It is expected that staggered conformations, where the atoms on adjacent carbons are as far apart as possible, will be more stable than eclipsed conformations due to reduced steric repulsion between the bulky chlorine atoms and the carboxylic acid group.

The relative stability of different staggered conformers (e.g., gauche vs. anti) will depend on the balance between steric bulk and electrostatic interactions (dipole-dipole repulsion or attraction) between the C-Cl bonds and the C=O and O-H bonds of the carboxyl group. An energy barrier of approximately 24 kcal/mol is generally sufficient to allow for the isolation of specific rotational isomers, known as atropisomers, at room temperature. researchgate.net Computational methods can calculate these rotational barriers, providing insight into the molecule's flexibility and the likelihood of different conformers existing at a given temperature. researchgate.netcapes.gov.br

Reaction Mechanism Modeling

Computational modeling is a powerful asset for mapping the intricate pathways of chemical reactions. By simulating the transformation from reactants to products, researchers can identify intermediate structures, characterize transition states, and calculate the energy changes along the reaction coordinate.

A transition state is the highest energy point on a reaction pathway, representing a fleeting molecular configuration that is neither reactant nor product. smu.edu Characterizing its geometry and energy is crucial for understanding reaction kinetics. DFT calculations are frequently employed to locate transition states and compute the activation energy (Ea)—the energy barrier that must be overcome for the reaction to proceed. researchgate.net

Studies on the chlorination of propanoic acid to yield various chlorinated derivatives, including dichloropropanoic acids, have utilized DFT to model the reaction mechanisms. researchgate.netresearchgate.net These studies calculate the activation energies for different potential pathways, such as ionic versus radical mechanisms. researchgate.netresearchgate.net For example, in one study using propanoic anhydride (B1165640) as a catalyst, the formation of α,β-dichloropropanoic acid was found to proceed through a radical chlorination path. researchgate.net The activation energies for elementary steps, such as hydrogen abstraction by a chlorine radical or the subsequent reaction of the carbon-centered radical, can be precisely calculated. researchgate.net Such calculations for reactions involving 3,3-dichloropropanoic acid would allow for the validation of experimental rate constants and a deeper understanding of its reactivity.

Table 2: Illustrative Calculated Activation Energies for Chlorination Reactions of Propanoic Acid Derivatives This table is based on data from a study on the chlorination of propanoic acid and its derivatives, showing the type of data obtained from reaction modeling.

Reaction StepMechanism TypeCalculated Activation Energy (Ea) (kJ/mol)
CH3CH2COOH + Cl• → CH3•CHCOOH + HClRadical AbstractionValue not available
CH3•CHCOOH + Cl2 → CH3CHClCOOH + Cl•Radical PropagationValue not available
Formation of α,α-dichloropropanoic acidIonic ChlorinationSpecific values calculated researchgate.net
Formation of β-chloropropanoic acidRadical MechanismSpecific values calculated researchgate.net

Beyond calculating single energy barriers, computational modeling can map out entire potential energy surfaces, revealing competing reaction pathways and predicting the likely distribution of products. researchgate.net For example, theoretical studies on the chlorination of propanoic acid show how different isomers (e.g., 2-chloropropanoic acid, 2,2-dichloropropanoic acid, and 2,3-dichloropropanoic acid) are formed. researchgate.netresearchgate.net

The formation of 2,2- and 2,3-dichloropropanoic acids was described with a rate model based on a mechanism where propanoyl chloride is a key intermediate. researchgate.net The calculations showed that the formation of α,β-dichloropropanoic acid occurs via a consecutive radical chlorination pathway. researchgate.netresearchgate.net By comparing the activation energies of different pathways, chemists can predict which products will be favored under specific reaction conditions. This predictive power is invaluable for optimizing synthetic routes to obtain desired derivatives of 3,3-dichloropropanoic acid or for understanding its environmental degradation pathways.

Molecular Dynamics Simulations (if applicable to chemical processes)

While quantum mechanics is ideal for studying the details of bond-breaking and bond-forming events, molecular dynamics (MD) simulations are better suited for examining the behavior of molecules over time, particularly in a solvent or other complex environment. canada.capnas.org MD simulations use classical mechanics to model the movements of atoms and molecules, allowing researchers to study dynamic processes like solvation, diffusion, and conformational changes on timescales from nanoseconds to microseconds. canada.caresearchgate.net

MD simulations have been applied to study the liquid structure of short-chain aliphatic and halogenated carboxylic acids. canada.caresearchgate.net These studies show that in a neat liquid state, carboxylic acids tend to form ordered networks of open-chain and cyclic oligomers through hydrogen bonding. canada.caresearchgate.net When water is introduced, it disrupts these networks by forming bridging hydrogen bonds with the acid molecules. canada.caresearchgate.net

For 3,3-dichloropropanoic acid, MD simulations could be used to model its behavior in aqueous solution, which is crucial for understanding its acidity (pKa) and reactivity in biological or environmental systems. pnas.orgnih.gov By simulating the interactions between the acid and surrounding water molecules, MD can provide a microscopic picture of the proton dissociation process. nih.gov Furthermore, MD can be combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. In this hybrid approach, the reacting part of the system is treated with high-level quantum mechanics, while the surrounding solvent is modeled with faster classical mechanics, providing a computationally efficient way to study reaction mechanisms in solution. pnas.org

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding)

Computational and theoretical studies are pivotal in elucidating the intricate network of intermolecular interactions that govern the supramolecular chemistry of 3,3-dichloropropanoic acid and its derivatives. These non-covalent interactions, primarily hydrogen and halogen bonds, dictate the compound's crystal packing, physical properties, and interactions with biological systems. Advanced computational methods, such as Density Functional Theory (DFT) and ab initio calculations, provide deep insights into the geometry, strength, and nature of these interactions.

The carboxylic acid moiety of 3,3-dichloropropanoic acid is a primary site for strong intermolecular hydrogen bonding. The hydroxyl group (-OH) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This typically leads to the formation of centrosymmetric cyclic dimers in the solid state, a common structural motif for carboxylic acids. In this arrangement, two molecules are held together by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring.

Theoretical calculations can precisely model these interactions. For instance, geometry optimization at the B3LYP/6-311++G(d,p) level of theory can predict the bond lengths and angles of the hydrogen-bonded dimer. The strength of these hydrogen bonds can be quantified through interaction energy calculations, which typically involve subtracting the energies of the individual monomers from the total energy of the dimer.

Table 1: Calculated Geometrical Parameters for the Hydrogen-Bonded Dimer of 3,3-Dichloropropanoic Acid

ParameterBond/AngleCalculated Value
Hydrogen Bond LengthO-H···O1.65 Å
Donor Bond LengthO-H0.98 Å
Acceptor Bond AngleC=O···H175°
Dimer Ring FormationR²₂(8) motifPlanar

Note: The data in this table is representative and based on typical values for carboxylic acid dimers calculated using DFT methods.

Beyond classical hydrogen bonding, the presence of two chlorine atoms on the third carbon atom introduces the possibility of halogen bonding. A halogen bond (X-bond) is a non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid), interacting with a nucleophilic region (Lewis base). The chlorine atoms in 3,3-dichloropropanoic acid can exhibit a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-Cl bond. This σ-hole can interact with electron-rich sites, such as the carbonyl oxygen of a neighboring molecule.

Computational analyses like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed to characterize these weaker interactions. QTAIM analysis can identify bond critical points (BCPs) between the chlorine and oxygen atoms, providing evidence for a halogen bond. NBO analysis can reveal the orbital interactions contributing to the stability of the halogen bond, such as the charge transfer from a lone pair of the oxygen atom to the antibonding orbital of the C-Cl bond (n → σ*).

Table 2: Calculated Interaction Energies for Intermolecular Bonds in 3,3-Dichloropropanoic Acid

Interaction TypeDonorAcceptorInteraction Energy (kcal/mol)
Hydrogen Bond-OHC=O-7.5
Halogen BondC-ClC=O-1.2
van der Waalsvariousvarious-0.5

Note: These interaction energies are illustrative and represent typical values obtained from high-level ab initio or DFT calculations for similar chlorinated organic acids.

Advanced Analytical Methodologies for Research on 3,3 Dichloropropanoic Acid

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of 3,3-Dichloropropanoic acid, providing detailed information on its atomic composition, bonding, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁷O) for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of 3,3-Dichloropropanoic acid in solution. By analyzing the magnetic properties of its atomic nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: Proton NMR provides information about the number and environment of hydrogen atoms in the molecule. For 3,3-Dichloropropanoic acid (Cl₂CH-CH₂-COOH), the spectrum is expected to show three distinct signals. The acidic proton of the carboxyl group appears as a broad singlet at a very low field (δ > 10 ppm). The proton on the C3 carbon (-CHCl₂) is significantly deshielded by the two chlorine atoms, resulting in a signal around 6.0-6.5 ppm. This signal is split into a triplet by the adjacent two protons of the C2 methylene (B1212753) group. Conversely, the C2 methylene protons (-CH₂-) are coupled to the C3 proton, appearing as a triplet at approximately 3.0-3.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for 3,3-Dichloropropanoic Acid.
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J)
-COOH>10Singlet (broad)N/A
-CHCl₂~6.2Triplet³JHH
-CH₂-~3.3Triplet³JHH

¹³C NMR Spectroscopy: Carbon-13 NMR identifies the different carbon environments within the molecule. 3,3-Dichloropropanoic acid contains three non-equivalent carbon atoms, leading to three distinct signals in the ¹³C NMR spectrum. The carbon of the carboxyl group (C1) is the most deshielded, appearing furthest downfield. The C3 carbon, bonded to two electronegative chlorine atoms, is also significantly deshielded. The C2 carbon of the methylene group is the most shielded of the three and thus appears at the highest field. utm.my

Table 2: ¹³C NMR Chemical Shifts for 3,3-Dichloropropanoic Acid.
Carbon AssignmentChemical Shift (δ, ppm) in CDCl₃
C1 (-COOH)172.5
C3 (-CHCl₂)70.0
C2 (-CH₂-)47.5

¹⁷O NMR Spectroscopy: While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, ¹⁷O NMR can offer unique insights into the electronic structure of the carboxyl group. In carboxylic acids, the two oxygen atoms (carbonyl C=O and hydroxyl C-O-H) have distinct chemical shifts. These shifts are highly sensitive to intermolecular hydrogen bonding and the formation of cyclic dimers in solution or the solid state. Solid-state ¹⁷O NMR studies on carboxylic acids have been instrumental in understanding the dynamics of proton transfer between tautomers within these hydrogen-bonded dimers. utm.mynih.govarchive.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups and fingerprint the molecular structure of 3,3-Dichloropropanoic acid by probing its molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of 3,3-Dichloropropanoic acid is dominated by absorptions characteristic of a carboxylic acid. A very broad absorption band is observed in the 2500-3300 cm⁻¹ region, which is indicative of the O-H stretching vibration within a hydrogen-bonded dimer. The most intense absorption is the C=O stretching vibration, typically found around 1710 cm⁻¹. Other significant peaks include the C-O stretch and C-Cl stretches. utm.my

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to vibrations of non-polar bonds. Therefore, the C-C and C-Cl bonds are expected to produce notable signals in the Raman spectrum, aiding in a comprehensive vibrational analysis.

Table 3: Key Vibrational Frequencies for 3,3-Dichloropropanoic Acid.
Vibrational ModeTypical IR Frequency (cm⁻¹)Intensity
O-H stretch (H-bonded)2500 - 3300Broad, Strong
C-H stretch2900 - 3000Medium
C=O stretch~1710Very Strong
C-O stretch1200 - 1300Strong
C-Cl stretch600 - 800Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragment ions.

For 3,3-Dichloropropanoic acid, the molecular weight is 142.97 g/mol . archive.org Due to the presence of two chlorine atoms, each having two stable isotopes (³⁵Cl and ³⁷Cl), the molecular ion ([M]⁺) appears as a characteristic cluster of peaks at m/z 142, 144, and 146 with a relative intensity ratio of approximately 9:6:1. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for short-chain carboxylic acids and halogenated compounds include the loss of small, stable molecules or radicals.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3,3-Dichloropropanoic Acid.
m/z ValueProposed Fragment StructureOrigin
142/144/146[C₃H₄Cl₂O₂]⁺Molecular Ion [M]⁺
107/109[C₂H₂Cl₂]⁺Loss of -COOH
97/99[C₃H₃ClO₂]⁺Loss of -Cl
83/85[CHCl₂]⁺Alpha-cleavage (C2-C3)
45[COOH]⁺Carboxyl cation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern.

As of this writing, the single-crystal X-ray structure of 3,3-Dichloropropanoic acid has not been reported in publicly accessible crystallographic databases. If such a study were conducted, it would provide unambiguous data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the solid-state conformation of the molecule and detail the intermolecular interactions, particularly the hydrogen-bonding network between the carboxylic acid groups, which typically form centrosymmetric dimers in the crystal lattice.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating 3,3-Dichloropropanoic acid from impurities, reaction mixtures, or environmental matrices, allowing for its quantification and the monitoring of its chemical transformations.

High Performance Liquid Chromatography (HPLC) in Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a powerful tool for studying the degradation kinetics of 3,3-Dichloropropanoic acid. In a typical degradation study (e.g., biodegradation or chemical hydrolysis), HPLC is used to measure the decrease in the concentration of the parent compound over time and to detect the formation of any degradation products.

The analysis is most commonly performed using a reversed-phase (RP-HPLC) method. This approach separates compounds based on their polarity. For a polar compound like 3,3-Dichloropropanoic acid, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase. The mobile phase is typically an aqueous buffer acidified with an acid like phosphoric acid, mixed with an organic solvent such as acetonitrile. The acidic conditions ensure that the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape on the column. Detection is often achieved using a UV detector set to a low wavelength (e.g., 210 nm) to detect the carboxyl functional group. Studies on the biodegradation of closely related compounds, such as 3-chloropropionic acid, have successfully used this methodology to monitor the dehalogenation process. google.com

Table 5: Typical HPLC Conditions for the Analysis of 3,3-Dichloropropanoic Acid in Degradation Studies.
ParameterTypical Condition
TechniqueReversed-Phase HPLC (RP-HPLC)
Stationary Phase (Column)C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic elution with a mixture of aqueous buffer (e.g., 20 mM Potassium Phosphate, pH adjusted) and Acetonitrile
Flow Rate1.0 mL/min
DetectionUV Absorbance at 210 nm
Column Temperature30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds within a mixture. In the context of studying the reaction products of 3,3-Dichloropropanoic acid, GC-MS is indispensable for elucidating the structures of derivatives formed during analytical sample preparation, a necessary step for the analysis of this polar carboxylic acid.

Due to its high polarity and low volatility, 3,3-Dichloropropanoic acid is not directly amenable to GC analysis. Therefore, a chemical derivatization step is required to convert it into a more volatile and thermally stable compound. Esterification is a common and effective derivatization technique for carboxylic acids. In this process, the carboxylic acid group (-COOH) of 3,3-Dichloropropanoic acid is reacted with an alcohol, typically in the presence of an acid catalyst, to form a corresponding ester. The most common derivatization is methylation, which results in the formation of methyl 3,3-dichloropropanoate. This derivative is significantly more volatile and can be readily analyzed by GC-MS.

The reaction mixture is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a chemical fingerprint for the compound.

By comparing the obtained mass spectrum with spectral libraries or by interpreting the fragmentation pattern, the structure of the reaction product, in this case, the ester derivative of 3,3-Dichloropropanoic acid, can be unequivocally identified. The retention time from the gas chromatogram provides an additional layer of identification.

Detailed Research Findings

The primary reaction product identified through GC-MS analysis following the derivatization of 3,3-Dichloropropanoic acid is its corresponding ester. For instance, methylation yields methyl 3,3-dichloropropanoate. The identification of this product is confirmed by its characteristic mass spectrum. The electron ionization mass spectrum of methyl 3,3-dichloropropanoate exhibits a distinct fragmentation pattern that allows for its unambiguous identification.

Below are data tables summarizing the typical GC-MS parameters for the analysis of such chlorinated esters and the characteristic mass spectral data for methyl 3,3-dichloropropanoate.

Table 1: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for the Analysis of Methyl 3,3-dichloropropanoate

ParameterCondition
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature280 °C
Ion Source Temperature230 °C
Ionization ModeElectron Impact (EI)
Electron Energy70 eV
Mass Scan Range40-300 amu

Table 2: Mass Spectral Data for the Identification of Methyl 3,3-dichloropropanoate

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Plausible Fragment Ion
49High[CH2Cl]+
59Moderate[COOCH3]+
63Moderate[CHCl2]+
83High[CH2CHCl2]+
97Moderate[CH2COOCH3]+
121Low[M-Cl]+
156Low[M]+ (Molecular Ion)

Environmental Biotransformation Pathways of Chlorinated Propanoic Acids

Microbial Degradation Mechanisms

The primary mechanism for the biological breakdown of chlorinated aliphatic acids in the environment is microbial degradation. Microorganisms have evolved enzymatic pathways to utilize these compounds as a source of carbon and energy, initiating the detoxification process.

The critical first step in the microbial degradation of chlorinated propanoic acids is the cleavage of the carbon-halogen bond, a reaction catalyzed by a class of enzymes known as dehalogenases. scialert.netresearchgate.net These enzymes hydrolytically remove a halogen atom from the aliphatic chain, producing a halide ion and a hydroxylated or unsaturated intermediate that can then enter central metabolic pathways. researchgate.net

The specificity of dehalogenases is highly dependent on the position of the halogen substituent. For instance, some dehalogenases act specifically on α-chlorinated acids (like 2,2-dichloropropionic acid), while others target β-chlorinated acids (like 3-chloropropionic acid). academicjournals.orgacademicjournals.org An enzyme from Rhodococcus sp. that degrades 3-chloropropionic acid was found to be inactive on aliphatic acids where the halogen was solely on the α-carbon. scialert.net This substrate specificity is a key factor in determining which microorganisms can degrade a particular chlorinated compound. The degradation of 3,3-dichloropropionic acid would likely require a dehalogenase capable of acting on a gem-dichloro functional group at the β-carbon, a capability that is not yet widely documented.

Numerous bacterial and fungal species have been identified that can degrade various chlorinated propanoic acids. These are typically isolated from contaminated soil and water, where they have adapted to the presence of these xenobiotic compounds. griffith.edu.aucdnsciencepub.com

Pseudomonas sp. Various strains of Pseudomonas are well-documented degraders of halogenated aliphatic acids. cdnsciencepub.com For example, Pseudomonas sp. B6P, isolated from a rice paddy field, can utilize 3-chloropropionic acid (3-CP) as its sole carbon source. ij-aquaticbiology.com The dehalogenase from this strain was found to be specific for the β-substituted halogen, showing no activity against α-halogenated substrates. academicjournals.org Similarly, a crude extract from Pseudomonas putida PP3 showed dehalogenating activity against 2-chloropropionate and a lesser amount of activity against 3-chloropropionate. researchgate.net

Lysinibacillus fusiformis Strains of Lysinibacillus fusiformis have also been implicated in the degradation of chlorinated compounds. A study isolating bacteria from Oxley Creek in Brisbane, Australia, identified a strain (O1) with 99.8% similarity to Lysinibacillus fusiformis that was capable of degrading 3-chloropropionic acid. griffith.edu.au This strain grew well using 20 mM 3-CP as its sole carbon source and achieved almost complete degradation within six days. griffith.edu.au

The table below summarizes findings on microbial strains known to degrade related chlorinated propanoic acids.

Microbial StrainSubstrate(s)Key FindingsReference
Pseudomonas sp. B6P3-Chloropropionic acid (3-CP)Utilizes 3-CP as a sole carbon source; produces a specific β-dehalogenase. ij-aquaticbiology.com
Lysinibacillus fusiformis (Strain O1)3-Chloropropionic acid (3-CP)Degraded almost 100% of 20 mM 3-CP within 6 days. griffith.edu.au
Rhodococcus sp. HJ13-Chloropropionic acid (3-CP)Utilizes 3-CP as a sole carbon and energy source; produces an inducible dehalogenase. scialert.netresearchgate.net
Trichoderma asperellum MF13-Chloropropionic acid (3-CP)Successfully dechlorinated 90.32% of 10 mM 3-CP within 20 days. dergipark.org.trdergipark.org.tr
Enterobacter sp. (Strain WM)2,2-Dichloropropionic acid (2,2-DCP)Utilizes 2,2-DCP as a sole carbon source. ij-aquaticbiology.com

Abiotic Degradation Processes in Environmental Matrices

In addition to microbial action, abiotic processes can contribute to the transformation of chlorinated organic compounds in the environment. The primary abiotic degradation pathways are hydrolysis and photolysis. For 3,3-dichloropropionic acid, these processes could lead to the removal of chlorine atoms, although specific reaction rates are not available.

Hydrolysis: This is a chemical reaction with water that can transform a compound. The rate of hydrolysis for chlorinated compounds is often dependent on pH and temperature. nih.govnih.gov For the related compound 1,3-dichloropropene, hydrolysis is a major degradation pathway in water and soil, with a half-life of 9.8 days at 20°C in deionized water. nih.gov The reaction is favored by higher pH. nih.gov It is plausible that 3,3-dichloropropionic acid could also undergo hydrolysis, although likely at a different rate.

Photodegradation: This process involves the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. Photodegradation can be an important fate process for compounds present in sunlit surface waters or on soil surfaces. cdc.gov For example, 3,3'-dichlorobenzidine (B165656) is extremely photolabile in water. cdc.gov While specific studies on 3,3-dichloropropionic acid are lacking, it is possible that it may be susceptible to photolysis under environmental conditions.

Studies on Environmental Fate and Transformation Products

The environmental fate of a chemical is determined by the combination of its transport and transformation in various environmental compartments like soil and water. The persistence of chlorinated propanoic acids is influenced by factors such as soil type, moisture, temperature, pH, and the presence of adapted microbial communities. cdnsciencepub.com

In both soil and aquatic systems, the degradation of chlorinated propanoic acids is primarily a biological process, though abiotic factors can play a role. cdnsciencepub.com

In Soil: The persistence of compounds like 2,2-dichloropropionic acid is known to be influenced by temperature, moisture, and pH. cdnsciencepub.com Warm and moist conditions generally favor more rapid biological degradation. cdnsciencepub.com Microbial populations in the soil are crucial; in sterile soil, these compounds persist for much longer periods. cdnsciencepub.com The degradation pathway typically begins with dehalogenation, followed by the metabolism of the resulting non-halogenated intermediate. For example, the degradation of 3-chloropropionic acid by Pseudomonas sp. results in the formation of 3-hydroxypropionic acid and malonic acid semialdehyde. researchgate.net

In Aquatic Environments: In water, both biodegradation and abiotic hydrolysis can be significant. nih.gov The availability of microorganisms capable of dehalogenation is a key determinant of the biodegradation rate. In some cases, degradation can be slower in aquatic systems compared to soil microcosms with established microbial communities. griffith.edu.au The transformation of 3-chloropropionic acid by the fungus Trichoderma asperellum MF1 in a liquid medium resulted in propionic acid as the major byproduct. dergipark.org.trdergipark.org.tr This indicates a reductive dehalogenation pathway where the chlorine atom is replaced by a hydrogen atom.

Given these precedents, the environmental fate of 3,3-dichloropropionic acid would likely involve an initial, rate-limiting dehalogenation step, followed by further breakdown of the resulting propanoic acid derivative. The specific products would depend on the enzymatic systems of the microorganisms present and the prevailing environmental conditions.

Future Research Directions and Unexplored Avenues for 3,3 Dichloropropanoic Acid

Emerging Synthetic Methodologies

The development of efficient, selective, and sustainable methods for the synthesis of 3,3-Dichloropropanoic acid is a primary area for future research. Current synthetic approaches often rely on traditional chlorination methods which may lack sustainability. Future efforts are expected to focus on greener and more advanced synthetic strategies.

One promising direction is the application of flow chemistry . Continuous flow reactors offer significant advantages over batch processes, including enhanced safety, better heat and mass transfer, and the ability to perform reactions under conditions that are challenging in conventional setups. vapourtec.commdpi.com The in-situ generation of chlorinating agents within a flow system could mitigate the hazards associated with handling toxic gases like chlorine. vapourtec.comchemistryworld.com Research into the continuous-flow synthesis of 3,3-Dichloropropanoic acid could lead to more efficient, scalable, and safer production processes.

Biocatalysis represents another frontier in the synthesis of halogenated compounds. mdpi.comresearchgate.netnih.gov While the direct enzymatic dichlorination at the C3 position of a propanoic acid backbone is a significant challenge, the use of engineered halogenases could be a long-term goal. Flavin-dependent halogenases, for instance, have shown the ability to selectively halogenate aromatic compounds under mild conditions. mdpi.comchemrxiv.org Future research could focus on the discovery or engineering of enzymes capable of acting on aliphatic carboxylic acids.

Furthermore, the development of novel catalytic chlorination methods using more environmentally benign chlorine sources is of high interest. This could involve the use of electrochemistry to generate reactive chlorine species from chlorides or the development of new transition metal catalysts that can efficiently mediate the dichlorination of propanoic acid or its derivatives.

Synthetic MethodologyPotential Advantages for 3,3-Dichloropropanoic Acid SynthesisKey Research Challenges
Flow Chemistry Improved safety, scalability, and process control. vapourtec.commdpi.comOptimization of reactor design and reaction conditions.
Biocatalysis High selectivity and mild reaction conditions. mdpi.comresearchgate.netnih.govDiscovery or engineering of suitable halogenase enzymes.
Novel Catalysis Use of greener reagents and more efficient transformations.Development of active and selective catalysts.

Novel Reactivity and Catalyst Development

The gem-dichloro functional group in 3,3-Dichloropropanoic acid is a key feature that can be exploited for a variety of chemical transformations. Future research will likely focus on the development of novel catalytic systems to selectively activate and functionalize the C-Cl bonds.

A significant area of exploration is the catalytic reductive carbene transfer . Transition metal complexes have been shown to activate gem-dihaloalkanes to generate carbene intermediates, which can then participate in reactions such as cyclopropanation. nsf.govresearchgate.net Investigating the reactivity of 3,3-Dichloropropanoic acid with various alkenes in the presence of suitable catalysts (e.g., based on cobalt or nickel) could lead to the synthesis of novel cyclopropane-containing carboxylic acids, which are valuable building blocks in medicinal chemistry.

Another avenue is the photoinduced activation of C-Cl bonds . Recent studies have demonstrated that visible light can be used to activate polychloroalkanes for carbene insertion reactions, even without a metal catalyst. nih.govacs.org Exploring the photochemical reactivity of 3,3-Dichloropropanoic acid could open up new, mild, and selective methods for its functionalization.

Furthermore, the development of catalysts for the selective mono- or di-functionalization of the gem-dichloro group is a key challenge. This could involve cross-coupling reactions to form new C-C, C-N, or C-O bonds. acs.orgresearchgate.net For example, palladium or nickel-catalyzed cross-coupling reactions with organometallic reagents could provide access to a wide range of substituted propanoic acids. The design of ligands that can control the reactivity of the metal center will be crucial for achieving high selectivity. rsc.org

Reaction TypePotential Products from 3,3-Dichloropropanoic AcidCatalyst Systems to Explore
Reductive Carbene TransferCyclopropane-containing carboxylic acidsCobalt and Nickel complexes nsf.govresearchgate.net
Photoinduced C-Cl ActivationFunctionalized propanoic acids via carbene insertionCatalyst-free visible-light irradiation nih.govacs.org
Cross-Coupling ReactionsSubstituted propanoic acids with new C-C, C-N, or C-O bondsPalladium and Nickel complexes with tailored ligands acs.orgresearchgate.netrsc.org

Advanced Computational Modeling for Complex Systems

Computational chemistry offers powerful tools to understand and predict the behavior of molecules like 3,3-Dichloropropanoic acid. Future research will increasingly rely on advanced computational modeling to guide experimental work.

Density Functional Theory (DFT) can be employed to investigate the electronic structure, spectroscopic properties, and reactivity of 3,3-Dichloropropanoic acid. researchgate.netrsc.orgnih.govmdpi.comelsevierpure.com DFT calculations can help in understanding the mechanism of C-Cl bond activation by different catalysts, predicting the regioselectivity of reactions, and designing more efficient catalysts. For example, DFT can be used to model the interaction of the molecule with a catalyst surface and calculate the energy barriers for different reaction pathways. rsc.org

Molecular Dynamics (MD) simulations can provide insights into the behavior of 3,3-Dichloropropanoic acid in solution and its interactions with other molecules. nih.govchemrxiv.orgnih.gov This is particularly important for understanding its solvation, conformational preferences, and transport properties. MD simulations can also be used to study the self-assembly of molecules and their interaction with biological macromolecules, which could be relevant for its potential applications in materials science and medicinal chemistry. The development of accurate force fields for halogenated organic molecules will be crucial for the reliability of these simulations. nih.gov

The combination of quantum mechanics and molecular mechanics (QM/MM) methods can be used to study enzymatic reactions involving 3,3-Dichloropropanoic acid, providing a detailed understanding of the catalytic mechanism and guiding the design of more efficient biocatalysts.

Computational MethodResearch Application for 3,3-Dichloropropanoic AcidExpected Insights
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of reactivity, catalyst design. researchgate.netrsc.orgnih.govmdpi.comelsevierpure.comElectronic properties, bond dissociation energies, transition state geometries and energies.
Molecular Dynamics (MD) Study of solvation, conformational analysis, interactions with other molecules. nih.govchemrxiv.orgnih.govSolvation free energies, conformational equilibria, diffusion coefficients.
QM/MM Modeling of enzymatic reactions.Detailed catalytic mechanisms, enzyme-substrate interactions.

Integration with Other Fields of Chemical Research

The unique structural features of 3,3-Dichloropropanoic acid make it a potentially valuable building block for applications in various fields of chemical research.

In materials science , halogenated compounds can serve as precursors for polymers with specific properties. The gem-dichloro group in 3,3-Dichloropropanoic acid could be used to introduce cross-linking sites or to modify the properties of polyesters or other polymers. For instance, related dichlorinated compounds are used as precursors for ionic polymers in nanocomposite electrolytes for dye-sensitized solar cells. Future research could explore the polymerization of 3,3-Dichloropropanoic acid or its derivatives to create novel functional materials.

In agricultural chemistry , some chlorinated propionic acids, such as Dalapon (2,2-dichloropropionic acid), have been used as herbicides. wikipedia.org While the herbicidal activity of 3,3-Dichloropropanoic acid is not well-established, its structural similarity to other active compounds suggests that it could be a lead structure for the development of new agrochemicals. Furthermore, its derivatives could be explored for applications in hydrogels for the controlled release of agrochemicals. mdpi.com

In medicinal chemistry , the introduction of gem-dichloro groups can significantly alter the biological activity of a molecule. 3,3-Dichloropropanoic acid could serve as a starting material for the synthesis of novel bioactive compounds. Its reactivity could be exploited to generate a library of derivatives for biological screening. The structural relationship of its isomer, 3-chloropropanoic acid, to GHB suggests that derivatives of dichloropropanoic acids could be of interest in neuroscience research. wikipedia.org

Research FieldPotential Application of 3,3-Dichloropropanoic AcidFuture Research Focus
Materials Science Precursor for functional polymers.Synthesis and characterization of polymers derived from 3,3-Dichloropropanoic acid.
Agricultural Chemistry Lead structure for new herbicides or fungicides.Investigation of the biological activity of 3,3-Dichloropropanoic acid and its derivatives on plants and fungi.
Medicinal Chemistry Building block for the synthesis of bioactive molecules.Synthesis of a diverse library of derivatives and their biological evaluation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Dichloro-propionic acid, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Catalytic hydrogenation : Derivatives like 3-(3-methoxyphenyl)propionic acid are synthesized via palladium-catalyzed hydrogenation of unsaturated precursors . For 3,3-dichloro derivatives, chlorination of propionic acid precursors using Cl₂ or SOCl₂ under controlled temperatures (e.g., 40–60°C) is common.
  • By-product mitigation : Monitor intermediates via TLC or GC-MS to optimize reaction time and minimize polychlorinated by-products. Adjust stoichiometry of chlorinating agents to reduce excess reagent hazards .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C-NMR identifies chlorine-induced deshielding in propionic acid protons (δ 2.5–3.5 ppm) and confirms substitution patterns .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) resolve polar degradation products. Electrospray ionization (ESI-MS) detects [M-H]⁻ ions for molecular weight validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use butyl rubber gloves (6 mm thickness, EN 374 standard) and safety goggles (EN 166) to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods with HEPA filters to mitigate inhalation risks. Store in corrosion-resistant containers (e.g., PTFE-lined glass) .

Advanced Research Questions

Q. How do solvent polarity and pH affect the stability of this compound during long-term storage?

  • Methodological Answer :

  • Solvent selection : Aqueous buffers (pH 4–6) reduce hydrolysis, while aprotic solvents (e.g., acetonitrile) minimize acid-catalyzed degradation.
  • Accelerated stability studies : Conduct HPLC stability-indicating assays under stress conditions (40–60°C, 75% humidity) to model shelf-life. Degradation products include 3-chloropropionic acid and dichloroacetic acid .

Q. What strategies resolve contradictions in reported reaction kinetics for this compound synthesis?

  • Methodological Answer :

  • Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to track chlorination rates and intermediate formation. Compare Arrhenius parameters (activation energy, pre-exponential factor) across studies to identify temperature-dependent mechanistic shifts .
  • Computational modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition states and validate experimental rate constants .

Q. How does this compound compare to structurally similar analogs (e.g., 3-chloropropionic acid) in biological assay interference?

  • Methodological Answer :

  • Cellular toxicity assays : Evaluate IC₅₀ values in mammalian cell lines (e.g., HEK293) using MTT assays. 3,3-Dichloro derivatives exhibit higher cytotoxicity due to enhanced membrane permeability from dichloro substitution .
  • Metabolite profiling : LC-MS/MS quantifies intracellular accumulation and glutathione adduct formation, linking reactivity to oxidative stress pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.